Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester

Catalog No.
S14655520
CAS No.
M.F
C9H13ClN4O2
M. Wt
244.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidiny...

Product Name

Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester

IUPAC Name

tert-butyl N-[(2-chloropyrimidin-4-yl)amino]carbamate

Molecular Formula

C9H13ClN4O2

Molecular Weight

244.68 g/mol

InChI

InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)14-13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

YWAOPLKKJKOTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC(=NC=C1)Cl

Hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester is a chemical compound characterized by its unique structure and properties. It is classified under the category of hydrazine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound possesses a molecular formula of C17H21N3O2C_{17}H_{21}N_{3}O_{2} and a molar mass of approximately 299.37 g/mol. It appears as a white to pale yellow crystalline powder with a melting point ranging from 74 to 77 °C. Its solubility profile indicates that it is soluble in organic solvents like alcohol and ether but insoluble in water, which suggests potential applications in organic synthesis and formulation chemistry .

The chemical reactivity of hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester can be attributed to the presence of functional groups such as the hydrazine moiety and the ester linkage. Key reactions include:

  • Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acidic/basic conditions, yielding the corresponding hydrazinecarboxylic acid and alcohol.
  • Condensation Reactions: The hydrazine group can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones.
  • Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles, facilitating further functionalization.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Hydrazine derivatives have been studied for their biological activities, including antimicrobial and antitumor properties. Specific studies on hydrazinecarboxylic acid, 2-(2-chloro-4-pyrimidinyl)-, 1,1-dimethylethyl ester indicate potential activity against various pathogens and cancer cell lines. The presence of the pyrimidine ring may enhance its interaction with biological targets due to its ability to mimic nucleobases or other biologically relevant molecules .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

244.0727034 g/mol

Monoisotopic Mass

244.0727034 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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